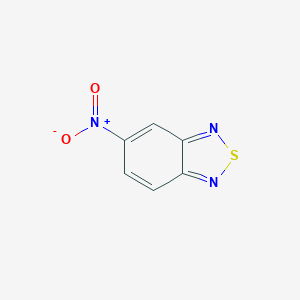

5-Nitro-2,1,3-benzothiadiazole

Description

Significance of Benzothiadiazole Core Structures in Contemporary Chemical Research

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a bicyclic system composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This structural motif is of considerable interest in modern chemical research due to its inherent electronic properties. The BTD unit is recognized as a privileged electron acceptor, a characteristic that makes it a fundamental component in the design of a wide array of functional molecules. nih.govacs.orgdiva-portal.org Its derivatives are integral to the development of materials for optoelectronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. polyu.edu.hkmdpi.com The strong electron-withdrawing nature, intense light absorption, and good photochemical stability of BTD and its derivatives make them valuable building blocks. polyu.edu.hkmdpi.com

Furthermore, the planar structure and potential for various intermolecular interactions, such as π-stacking and hydrogen bonding, allow for the creation of well-ordered molecular assemblies. researchgate.net The ability to systematically modify the BTD core through functionalization allows for the fine-tuning of its electronic and photophysical properties, making it a versatile scaffold in materials science and medicinal chemistry. polyu.edu.hkdiva-portal.org

Overview of 5-Nitro-2,1,3-benzothiadiazole as a Key Electron-Deficient Heterocycle

This compound is a derivative of the BTD core where a nitro group (-NO2) is attached to the 5-position of the benzene ring. The introduction of the strongly electron-withdrawing nitro group further enhances the electron-deficient character of the benzothiadiazole system. polyu.edu.hk This heightened electron-accepting ability is a crucial feature that dictates the compound's reactivity and its utility in various applications.

The molecular formula of this compound is C₆H₃N₃O₂S, and it has a molecular weight of approximately 181.17 g/mol . smolecule.com Its structure renders it a valuable intermediate in organic synthesis, with the nitro group being susceptible to reduction to an amino group, providing a pathway for further functionalization. mdpi.com The combination of the benzothiadiazole core and the nitro group has also sparked interest in its potential use in the development of novel materials. smolecule.com

Historical Context and Evolution of Research on Nitro-Substituted Benzothiadiazoles

Research into benzothiadiazole derivatives dates back to the 19th century. wikipedia.org The study of nitro-substituted benzothiadiazoles has evolved significantly over the years. Initially, the focus was on the fundamental synthesis and characterization of these compounds. Early work established methods for the nitration of the benzothiadiazole ring, a reaction that can be challenging due to the electron-poor nature of the heterocycle. nih.govacs.org

In recent decades, research has shifted towards exploring the applications of these nitro-substituted compounds. The ability of the nitro group to be transformed into other functional groups has made them important intermediates in the synthesis of more complex molecules. mdpi.com For instance, the reduction of the nitro group to an amine opens up a wide range of chemical modifications. mdpi.com This has led to the investigation of nitro-substituted benzothiadiazoles as building blocks for functional dyes, polymers, and materials for electronic applications. polyu.edu.hk The historical development of this class of compounds reflects the broader trends in organic chemistry, moving from basic synthesis to the design and creation of molecules with specific functions.

Scope and Objectives of the Research Compendium

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical and physical properties, synthesis, and applications in materials science. The objective is to present detailed, scientifically accurate information based on established research findings. The content will adhere strictly to the outlined structure, providing in-depth discussions on the specified topics while excluding any information outside this scope. The goal is to create an authoritative resource for researchers and students interested in the chemistry of this important heterocyclic compound.

Physicochemical Properties of this compound

The unique characteristics of this compound are rooted in its distinct physicochemical properties, which are detailed below.

Molecular Structure and Spectroscopic Data

This compound possesses a molecular formula of C₆H₃N₃O₂S. smolecule.com The structure consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a nitro group substituted at the 5-position.

Spectroscopic Data:

Infrared (IR) Spectroscopy: The IR spectrum of 4-nitro-2,1,3-benzothiadiazole (B1293627), a closely related isomer, provides insight into the vibrational frequencies of the functional groups present in this compound. Key absorptions would be expected for the N-O stretching of the nitro group and the characteristic vibrations of the aromatic and heterocyclic rings. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and purity of the compound. The chemical shifts of the protons and carbons in the benzene ring are influenced by the electron-withdrawing effects of both the fused thiadiazole ring and the nitro group.

Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (181.17 g/mol ), along with characteristic fragmentation patterns. nist.gov

Crystal Structure and Morphological Characteristics

The crystal structure of benzothiadiazole derivatives reveals a generally planar molecular geometry. researchgate.net X-ray diffraction studies on related compounds, such as 4-nitrobenzothiadiazole 1-oxide, show a monoclinic crystal system. researchgate.net The planarity of the benzothiadiazole core facilitates π-π stacking interactions in the solid state, influencing the crystal packing and morphology. The presence of the nitro group can also lead to specific intermolecular interactions, such as C-H···O hydrogen bonds, which further dictate the crystal lattice. nih.gov

Table 1: Crystallographic Data for a Related Benzothiadiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0204(13) |

| b (Å) | 25.289(4) |

| c (Å) | 10.8869(15) |

| β (°) | 104.159(2) |

Note: Data is for a related benzothiadiazole derivative and is illustrative of the types of parameters determined in a crystal structure analysis. jst.go.jp

Synthesis and Reactivity

The preparation and chemical behavior of this compound are central to its utility in chemical research.

Established Synthetic Routes for this compound

The synthesis of this compound typically involves the nitration of a pre-formed 2,1,3-benzothiadiazole ring or the cyclization of a suitably substituted nitro-aromatic precursor. One common approach is the electrophilic nitration of 2,1,3-benzothiadiazole using a mixture of nitric acid and sulfuric acid. However, due to the electron-deficient nature of the benzothiadiazole ring, these reactions can sometimes require harsh conditions and may lead to a mixture of isomers. nih.gov

An alternative strategy involves starting with a nitro-substituted o-phenylenediamine (B120857). For example, the reaction of a nitro-1,2-diaminobenzene with thionyl chloride can yield the corresponding nitro-2,1,3-benzothiadiazole. wikipedia.org

Reactivity Profile: Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound is dominated by the electron-withdrawing nature of both the benzothiadiazole core and the nitro group.

Electrophilic Aromatic Substitution: The benzene ring is highly deactivated towards electrophilic attack. Further substitution, such as additional nitration, would be difficult and require forcing conditions. nih.gov

Nucleophilic Aromatic Substitution: The presence of the nitro group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of suitable leaving groups on the ring by nucleophiles.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. mdpi.com This transformation is a key step in the synthesis of a wide range of functionalized benzothiadiazole derivatives. mdpi.com

Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. The primary route for derivatization is through the reduction of the nitro group to an amine. The resulting 5-amino-2,1,3-benzothiadiazole can then undergo a variety of reactions, including diazotization, acylation, and condensation reactions, to introduce a wide range of substituents. rjptonline.orgresearchgate.net

Recent advances in C-H functionalization, such as iridium-catalyzed borylation, have provided new methods for the regioselective introduction of functional groups onto the benzothiadiazole ring, although these have been more extensively studied on the parent BTD. nih.govacs.orgdiva-portal.org

Applications in Advanced Materials Science

The unique electronic properties of this compound make it a valuable component in the development of advanced materials.

Role as a Building Block in Organic Electronics

The strong electron-accepting nature of this compound makes it a promising building block for organic electronic materials. smolecule.com In donor-acceptor (D-A) type molecules and polymers, the nitro-benzothiadiazole unit can serve as the electron acceptor. polyu.edu.hk The construction of D-A systems is a key strategy for tuning the band gap of organic semiconductors, which is essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). polyu.edu.hkmdpi.com By pairing a nitro-benzothiadiazole acceptor with a suitable electron donor, materials with low HOMO-LUMO energy gaps can be designed, leading to efficient charge separation and transport. polyu.edu.hk

Application in the Design of Chemical Sensors

The photophysical properties of benzothiadiazole derivatives, which can be modulated by the introduction of functional groups, make them suitable for use in chemical sensors. The fluorescence of these compounds can be sensitive to the presence of specific analytes. While research on this compound itself as a sensor is specific, related benzothiadiazole systems have been developed for the detection of various species, including ions and nitroaromatic compounds. mdpi.comnih.gov The quenching or enhancement of fluorescence upon interaction with an analyte forms the basis of the sensing mechanism. nih.gov

Use in the Development of Energetic Materials

The presence of a nitro group in an organic molecule often imparts energetic properties. Nitro-containing heterocyclic compounds are a well-established class of energetic materials. While specific data on the energetic performance of this compound is not widely available in the provided search results, related nitro-substituted heterocycles, such as derivatives of 5-nitro-1,2,3-2H-triazole and 5-nitro-1,2,4-triazole-3-one, have been investigated as high-performance energetic materials. rsc.orgenergetic-materials.org.cn The combination of a high nitrogen content from the thiadiazole ring and the oxygen-rich nitro group could potentially lead to a high heat of formation and detonation performance.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZPSERJJMAPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167385 | |

| Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16252-88-3 | |

| Record name | 5-Nitro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016252883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16252-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2,1,3-benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T9C5FVT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Nitro 2,1,3 Benzothiadiazole and Its Precursors

Classical Synthetic Approaches to 2,1,3-Benzothiadiazole (B189464) Systems

The construction of the 2,1,3-benzothiadiazole (BTD) heterocyclic system is a well-established field, primarily relying on the formation of the thiadiazole ring fused to a benzene (B151609) core.

Condensation Reactions for Core Ring Formation

The most prominent and long-standing method for synthesizing the 2,1,3-benzothiadiazole backbone involves the condensation of an ortho-substituted benzene derivative. The primary route, known since the 19th century, is the reaction of o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org This reaction proceeds with high efficiency, typically achieving yields of at least 85%. wikipedia.org The process involves the formation of the N-S-N linkage of the thiadiazole ring, with pyridine (B92270) often used as a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Alternative condensation strategies have also been developed. For instance, the related benzothiazole (B30560) system can be formed through the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, carboxylic acids, or acyl chlorides. mdpi.comnih.govmdpi.comorganic-chemistry.org While distinct from benzothiadiazole synthesis, these methods highlight the general principle of building a sulfur-containing heterocyclic ring onto a benzene precursor. For 2,1,3-benzothiadiazoles specifically, the Cadogan reaction, which involves the reductive cyclization of a nitroarene, presents another pathway to the core structure with exclusive regioselectivity in certain cases. nih.gov

Precursor Synthesis and Functional Group Transformations

The accessibility of appropriately substituted precursors is critical for these condensation reactions. For the primary synthesis of the parent BTD, o-phenylenediamine is the key starting material. This precursor is typically synthesized via the reduction of o-nitroaniline.

Once the 2,1,3-benzothiadiazole ring is formed, it can undergo further functionalization. As an aromatic compound, it is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups, such as nitro and chloro groups. wikipedia.org Bromination is a particularly common transformation, often yielding 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.org This dibrominated derivative serves as a versatile building block for constructing more complex molecules, including conductive polymers and materials for organic electronics, through cross-coupling reactions like the Suzuki-Miyaura reaction. wikipedia.org Furthermore, the BTD core can be reduced back to the corresponding 1,2-diaminobenzene, demonstrating its utility as a protective group for reactive amino functionalities. wikipedia.org

Targeted Nitration Strategies for 5-Nitro-2,1,3-benzothiadiazole

Introducing a nitro group onto the BTD ring, particularly at the C5 position, requires specific strategies due to the electronic nature of the heterocycle.

Regioselective Nitration Protocols

The direct nitration of 2,1,3-benzothiadiazole is challenging. The BTD ring is electron-poor, which deactivates it towards electrophilic aromatic substitution. nih.govdiva-portal.org Standard nitration conditions can lead to mixtures of C4- and C7-substituted products, making the isolation of the pure 5-nitro isomer difficult. nih.govdiva-portal.org

Consequently, the synthesis of C5-substituted BTDs, including this compound, often relies on a de novo approach. This strategy involves starting with a pre-functionalized benzene ring, specifically a nitro-substituted aryl-1,2-diamine, and then constructing the thiadiazole ring upon it. This circumvents the issue of poor regioselectivity in direct nitration and is the more common and reliable method for accessing C5- and C6-substituted BTDs. nih.govdiva-portal.org For example, the synthesis would begin with 4-nitro-1,2-phenylenediamine, which is then cyclized with a reagent like thionyl chloride to yield this compound directly.

Optimization of Reaction Conditions and Yields

Optimizing the yield for the synthesis of this compound focuses on the efficiency of the cyclization step from the nitro-substituted precursor. The table below outlines typical conditions for the classical synthesis of the parent BTD ring, which are adapted for substituted precursors.

Table 1: Reaction Conditions for the Synthesis of 2,1,3-Benzothiadiazole

| Precursor | Reagent | Solvent/Base | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Thionyl chloride (SOCl₂) | Pyridine | >85% | wikipedia.org |

| nitroarene (for Cadogan reaction) | Reducing agent (e.g., P(OEt)₃) | High-boiling solvent | 81% (for specific derivative) | nih.gov |

For the de novo synthesis of the 5-nitro derivative, optimization would involve careful control of temperature and reaction time during the cyclization of 4-nitro-1,2-phenylenediamine to maximize yield and minimize potential side reactions.

Advanced Synthetic Routes to Substituted this compound Derivatives

Modern synthetic chemistry offers more sophisticated pathways to functionalized BTDs, which can be applied to the synthesis of complex molecules bearing the this compound moiety. These methods often provide greater control over regioselectivity.

A powerful technique is the direct C-H functionalization of the BTD core. nih.govdiva-portal.orgnih.govacs.org Specifically, iridium-catalyzed C-H borylation has been shown to be highly regioselective, allowing for the introduction of a boryl group at the C5 position to create versatile 5-boryl BTD building blocks. nih.govdiva-portal.orgnih.govacs.org This organoboronate intermediate can then participate in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura) to install various substituents at the C5 position. nih.govdiva-portal.org While this method provides access to C5-substituted BTDs, creating the 5-nitro derivative would likely involve either nitrating a C5-functionalized BTD or, more plausibly, performing the C-H borylation on a pre-nitrated BTD scaffold, although the electronic effects of the nitro group would significantly influence the C-H activation step.

Another advanced approach involves the generation of heteroaryne intermediates. nih.govdiva-portal.orgacs.org The novel 2,1,3-benzothiadiazol-4,5-yne has been generated and trapped, offering a route to disubstituted BTDs. nih.govdiva-portal.orgacs.org This highly reactive intermediate allows for the introduction of two functional groups in a single step, providing access to complex substitution patterns that are difficult to achieve through classical methods.

The synthesis of donor-acceptor systems often utilizes BTD as an electron-accepting core. nih.govacs.org These are frequently assembled using palladium-catalyzed cross-coupling reactions like Stille, Suzuki, and Sonogashira couplings, which link the BTD core to various electron-donating units. wikipedia.orgnih.gov To incorporate a 5-nitro-BTD unit into such a system, one would typically start with a halogenated 5-nitro-BTD (e.g., 4-bromo-6-nitro-2,1,3-benzothiadiazole) and use it as the coupling partner.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a range of functionalities onto the this compound scaffold. The strongly electron-withdrawing nature of the nitro group, in conjunction with the inherent electron-deficient character of the benzothiadiazole ring system, activates the aromatic ring towards attack by nucleophiles. libretexts.orgnih.gov This is particularly effective when a good leaving group, such as a halide, is present at a position activated by the nitro group (ortho or para). libretexts.org

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, with significant stabilization provided by the nitro group. libretexts.org Subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.

While specific examples detailing SNAr on this compound are not extensively documented in the provided results, the general principles of SNAr on nitro-activated aromatic systems are well-established. libretexts.orgnih.govmasterorganicchemistry.com For instance, the reaction of a halo-substituted this compound with nucleophiles like alkoxides, amines, or thiolates would be expected to proceed efficiently.

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Nucleophile | Solvent | Conditions | Product |

| Halo-5-nitro-2,1,3-benzothiadiazole | R-OH / Base | Polar aprotic (e.g., DMF, DMSO) | Heat | 5-Nitro-alkoxy-2,1,3-benzothiadiazole |

| Halo-5-nitro-2,1,3-benzothiadiazole | R2NH | Polar aprotic (e.g., DMF, DMSO) | Heat | 5-Nitro-amino-2,1,3-benzothiadiazole |

| Halo-5-nitro-2,1,3-benzothiadiazole | R-SH / Base | Polar aprotic (e.g., DMF, DMSO) | Heat | 5-Nitro-thioether-2,1,3-benzothiadiazole |

This table represents generalized conditions based on established SNAr principles.

Reduction of Nitro Groups to Amino Functionalities

The reduction of the nitro group in this compound to the corresponding amino functionality is a crucial transformation, as the resulting 5-amino-2,1,3-benzothiadiazole is a versatile precursor for further derivatization, such as in the synthesis of dyes. researchgate.net A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. Sodium dithionite (B78146) (Na2S2O4) is another effective reagent for this transformation. researchgate.net A patent describes a method for preparing 3-amino-5-nitro-2,1-benzisothiazole, highlighting the industrial relevance of such amino derivatives. google.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Notes |

| H2 / Pd/C | Methanol or Ethanol, room temperature | Common and efficient method. |

| Sn / HCl | Ethanol, reflux | Classic method, requires acidic conditions. |

| Fe / HCl or Acetic Acid | Water/Ethanol, reflux | Economical and widely used. |

| Sodium Dithionite (Na2S2O4) | Water/Methanol, room temperature | Mild conditions, useful for sensitive substrates. researchgate.net |

Electrophilic Aromatic Substitution on Nitrobenzothiadiazoles

Electrophilic aromatic substitution on the 2,1,3-benzothiadiazole ring is generally challenging due to its electron-deficient nature. wikipedia.orgacs.org The presence of a nitro group further deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur. The directing effect of the existing substituents will determine the position of the incoming electrophile. The thiadiazole ring itself tends to direct incoming electrophiles to the 4- and 7-positions. wikipedia.org The nitro group is a meta-directing deactivator. Therefore, in this compound, the position of further electrophilic substitution will be influenced by the combined directing effects of both the nitro group and the fused thiadiazole ring. For instance, bromination of 2,1,3-benzothiadiazole can be achieved using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. researchgate.net

Metal-Catalyzed Coupling Reactions for Extended Conjugation Systems

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules with extended π-systems, which are of great interest for applications in materials science, particularly in organic electronics and photonics.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a highly versatile method for the formation of carbon-carbon bonds. This reaction is well-suited for creating biaryl systems and extending the conjugation of aromatic compounds. For the derivatization of this compound, a halogenated derivative (e.g., 4-bromo-5-nitro-2,1,3-benzothiadiazole) could be coupled with a variety of aryl or vinyl boronic acids or esters.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 3: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the cross-coupling reaction. |

| Ligand | PPh3, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron species for transmetalation. |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Provides the aryl group to be coupled. |

| Organohalide | Bromo- or Iodo-5-nitro-2,1,3-benzothiadiazole | The electrophilic coupling partner. |

| Solvent | Toluene (B28343), Dioxane, DMF | Provides the reaction medium. |

Sonogashira and Negishi Coupling Applications

The Sonogashira coupling reaction provides a powerful means to introduce alkynyl groups onto the benzothiadiazole core, leading to extended, linear π-systems. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For this compound, a halogenated precursor would be reacted with a terminal alkyne to afford the corresponding alkynyl-substituted derivative.

The Negishi coupling reaction offers another versatile method for C-C bond formation, utilizing an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. A halogenated this compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents.

Table 4: Comparison of Sonogashira and Negishi Couplings

| Reaction | Key Reagents | Bond Formed | Typical Catalyst System |

| Sonogashira | Terminal Alkyne, Organohalide | C(sp)-C(sp²) | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), Amine base |

| Negishi | Organozinc Reagent, Organohalide | C(sp³)-C(sp²), C(sp²)-C(sp²), etc. | Pd or Ni catalyst (e.g., Pd(PPh3)4) |

Palladium-Catalyzed C-H Functionalization for Derivatization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the derivatization of aromatic compounds, avoiding the need for pre-functionalized starting materials. For the 2,1,3-benzothiadiazole system, palladium-catalyzed C-H functionalization has been explored, with a focus on the C4 and C7 positions. acs.org However, recent studies have shown that regioselective functionalization at the C5 position is also achievable. acs.org

Ir-catalyzed C-H borylation has been demonstrated as a route to access 5-boryl-2,1,3-benzothiadiazole, which can then serve as a versatile intermediate for further functionalization through subsequent cross-coupling reactions. acs.org This two-step approach allows for the introduction of a wide range of substituents at the C5 position. Direct palladium-catalyzed C-H arylation at the C5 position, while less common, represents a promising avenue for the direct synthesis of C5-arylated 2,1,3-benzothiadiazoles.

Regioselective C-H Borylation

A significant breakthrough in the functionalization of the BTD benzenoid ring is the use of iridium-catalyzed C-H borylation. This method provides a direct pathway to versatile 5-boryl BTD building blocks, which are crucial precursors for a wide range of 5-substituted derivatives. nih.govacs.org The direct borylation of the C5-H bond circumvents the challenges associated with traditional electrophilic substitution patterns.

The reaction is typically performed using an iridium precatalyst, such as [Ir(OMe)COD]₂, and a boron source like bis(pinacolato)diboron (B136004) (B₂(pin)₂). acs.org Researchers have optimized conditions to achieve high regioselectivity for the C5 position. Under specific conditions, the 5-borylated BTD can be produced in significant yields, alongside minor amounts of other borylated congeners. acs.org

Table 1: Regioselective Iridium-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole acs.org

| Catalyst System | Boron Source | Major Product | Yield (Major Product) | Other Products |

|---|

This 5-boryl intermediate is highly valuable as it can undergo various subsequent reactions, including Suzuki-Miyaura cross-coupling, halogenation, and amination, allowing for the introduction of diverse functional groups at the C5 position. nih.gov While the direct nitration of this boryl-substituted BTD is not explicitly detailed, its creation is a critical step for accessing the 5-substituted pattern that is otherwise difficult to obtain.

Ortho-Directed C-H Arylation

Direct C-H arylation has emerged as a powerful tool for creating C-C bonds, reducing the number of synthetic steps compared to traditional cross-coupling methods. nih.gov For benzothiadiazole derivatives, palladium-catalyzed direct arylation can be influenced by the electronic properties of the existing substituents. Strongly electron-withdrawing groups on the BTD ring have been shown to facilitate C-H activation and subsequent arylation. researchgate.net

This suggests that the nitro group in this compound could potentially serve as a directing group for the arylation of adjacent C-H bonds. While specific studies on the ortho-directed C-H arylation of this compound are not prominent, research on related, highly electron-deficient BTD systems provides a strong precedent. For instance, 5,6-difluoro- and 5,6-dicyano-benzothiadiazoles undergo facile palladium-catalyzed C-H direct arylation with various bromoarenes. researchgate.net

In one study, intramolecular Pd-catalyzed C4–H arylation was used to create fused thiadiazolocarbazole systems, demonstrating the feasibility of C-H activation on the BTD core. diva-portal.org This type of reaction underscores the potential for selective functionalization, which could be applied to precursors of the target nitro compound.

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses are highly desirable as they improve efficiency, reduce waste, and simplify procedures. In the context of nitro-substituted benzothiadiazoles, various one-pot methodologies have been developed for related structures.

For example, a convenient one-pot synthesis for nitro derivatives of 2,1,3-benzothiadiazole 1-oxides has been developed. This procedure involves the reaction of o-nitroanilines with sulfur monochloride. researchgate.net This method provides a direct route to nitro-BTD N-oxides, showcasing an efficient assembly of the core heterocyclic structure from readily available starting materials.

Another relevant strategy involves the synthesis of 5,6-dinitro-BTD, which can then be transformed into various other fused heterocycles and functional molecules. mdpi.com While not a direct synthesis of the 5-nitro monosubstituted target, these efficient multi-step, single-pot procedures for related dinitro compounds highlight the synthetic tractability within this class of molecules.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2,1,3-Benzothiadiazole | BTD |

| [Ir(OMe)COD]₂ | |

| Bis(pinacolato)diboron | B₂(pin)₂ |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

| 5,6-Difluorobenzothiadiazole | |

| 5,6-Dicyanobenzothiadiazole | |

| 2,1,3-Benzothiadiazole 1-oxide | |

| 5,6-Dinitro-2,1,3-benzothiadiazole | |

| Sulfur monochloride |

Electronic Structure and Theoretical Investigations of 5 Nitro 2,1,3 Benzothiadiazole Systems

Quantum Chemical Studies of Electronic Configuration

Quantum chemical calculations are instrumental in elucidating the electronic configuration and reactivity of 5-Nitro-2,1,3-benzothiadiazole. These methods allow for a detailed analysis of the molecule's electronic properties, which are crucial for its applications in various fields, including materials science.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.netresearchgate.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d,p), provide valuable information about the ground state properties of this compound and its derivatives. researchgate.netnih.govacs.org These studies are fundamental to understanding the molecule's stability, reactivity, and electronic behavior. researchgate.netresearchgate.net

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a privileged electron acceptor unit. nih.govacs.org The introduction of a nitro group, a strong electron-withdrawing group, further influences the electronic properties of the molecule. nih.govbenchchem.com In some cases, steric effects can cause the nitro group to twist out of conjugation with the benzothiadiazole ring, altering its electron-withdrawing effect from a combination of resonance and induction to primarily an inductive effect. nih.govacs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

For benzothiadiazole derivatives, the HOMO is often localized on the thiadiazole ring, while the LUMO resides on the nitrobenzene (B124822) moiety. benchchem.com The presence of electron-withdrawing groups like the nitro group can lower both the HOMO and LUMO energy levels, thereby reducing the HOMO-LUMO gap. nih.gov This reduction in the energy gap is advantageous for charge transport and optoelectronic properties. nih.gov Theoretical calculations for related nitro-functionalized benzothiadiazole systems have shown HOMO-LUMO gaps in the range of 2.83 eV to 3.8 eV. benchchem.comnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| 5-Chloro-4-nitro-2,1,3-benzothiadiazole | - | - | 3.8 | B3LYP/6-311+G(d,p) | benchchem.com |

| Furan-based benzothiazole (B30560) with -NO2 | -6.18 | -3.35 | 2.83 | B3LYP/6-31+G** | nih.gov |

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that relate to the energies of the LUMO and HOMO, respectively. mdpi.commdpi.com These parameters are crucial for understanding the electron-accepting and donating capabilities of a molecule. researchgate.net The electron affinity is a key feature of the acceptor fragment in donor-acceptor systems. mdpi.com

For benzothiadiazole derivatives, the introduction of electron-withdrawing groups like nitro groups can significantly increase the electron affinity. mdpi.com Theoretical calculations for related systems have provided insights into these values. For instance, the adiabatic electron affinity of benzo[1,2-d:4,5-d′]bis( researchgate.netbenchchem.commdpi.comthiadiazole) was calculated to be 1.09 eV. mdpi.comsemanticscholar.org The ionization potential for donor-acceptor molecules based on benzothiadiazole can range from 5.7 eV to 6.25 eV. mdpi.com

| Compound/Derivative | Calculated Property | Value (eV) | Computational Method | Reference |

|---|---|---|---|---|

| Benzo[1,2-d:4,5-d′]bis( researchgate.netbenchchem.commdpi.comthiadiazole) | Adiabatic Electron Affinity | 1.09 | MP2 / bt-STEOM-CCSD | mdpi.comsemanticscholar.org |

| 2,1,3-Benzothiadiazole derivative 2a | Calculated Adiabatic Ionization Potential | 6.07 | DFT | mdpi.com |

| 2,1,3-Benzothiadiazole derivative 2b | Calculated Adiabatic Ionization Potential | 6.25 | DFT | mdpi.com |

| 2,1,3-Benzothiadiazole derivative 2c | Calculated Adiabatic Ionization Potential | 5.7 | DFT | mdpi.com |

| 2,1,3-Benzothiadiazole derivative 2d | Calculated Adiabatic Ionization Potential | 6.08 | DFT | mdpi.com |

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. benchchem.com In nitro-substituted benzothiadiazoles, regions of high electron density (negative potential) are typically concentrated near the nitro group. benchchem.com This makes the nitro group and adjacent areas susceptible to nucleophilic attack. benchchem.com

For related benzo[1,2-d:4,5-d′]bis( researchgate.netbenchchem.commdpi.comthiadiazole) derivatives, the distribution of electrostatic potential mapped on the molecular surface shows distinct positive (blue) and negative (red) regions. mdpi.comsemanticscholar.org These maps indicate that interactions between nitrogen and sulfur atoms (N...S) can contribute to the stability of the crystal packing. mdpi.comsemanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their excited states. researchgate.netresearchgate.net It is commonly used to simulate electronic absorption spectra and to understand the nature of electronic transitions. researchgate.netmdpi.com For benzothiadiazole-based systems, TD-DFT calculations can elucidate the character of low-energy transitions, which are often ligand-centered and can have charge transfer characteristics. mdpi.com These calculations are essential for interpreting experimental UV-Vis spectra and understanding the photophysical behavior of these compounds. researchgate.netmdpi.com

Ab Initio Calculations for Electron Delocalization and Bonding.researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying electronic structure and bonding. semanticscholar.orgresearchgate.net In the context of benzothiadiazole systems, ab initio methods like the electron density of delocalized bonds (EDDB) and gauge-including magnetically induced currents (GIMIC) have been used to investigate electron delocalization. mdpi.comsemanticscholar.org These studies, often complemented by X-ray analysis, offer a detailed picture of the electronic structure and aromaticity of the fused ring system. mdpi.comsemanticscholar.org For instance, such calculations have been employed to compare the electronic properties and electron deficiency of different isomers of benzobisthiadiazole. semanticscholar.orgdntb.gov.ua

Charge Transfer Phenomena in this compound Derivatives

The electronic architecture of this compound and its derivatives is intrinsically linked to charge transfer phenomena, a cornerstone of their utility in materials science. These processes, occurring within or between molecules, dictate their optical and electronic properties.

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a defining feature of many this compound derivatives, particularly in donor-π-acceptor (D-π-A) systems. In these structures, the benzothiadiazole core, especially when functionalized with a nitro group, acts as a potent electron acceptor. When linked to an electron-donating moiety through a π-conjugated bridge, photoexcitation can induce a significant shift of electron density from the donor to the acceptor. mdpi.com This phenomenon is fundamental to the application of these compounds in nonlinear optics and as fluorescent sensors. researchgate.netrsc.org

The efficiency and characteristics of ICT are highly tunable. The introduction of additional nitro groups can generate and modulate multiple ICT pathways within a single molecule. researchgate.net For instance, in some nitrophenolate derivatives, a single nitro group leads to one observable ICT band, while the addition of a second nitro group can create an additional ICT process. researchgate.net The intensity of these charge transfer channels can be further regulated by the strategic placement of other substituents. researchgate.net

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating these ICT pathways. researchgate.net These studies confirm that ICT transitions often correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor part of the molecule, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the acceptor moiety. researchgate.netmdpi.com The energy of these transitions, and thus the color of the compound, can be finely tuned by modifying the donor strength, the acceptor strength, or the nature of the π-linker. semanticscholar.org

Furthermore, the environment plays a crucial role. The solvatochromic behavior of these compounds, where the absorption and emission spectra shift with solvent polarity, is a direct consequence of the change in dipole moment upon ICT. nih.gov In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift in the fluorescence spectrum. acs.org In some cases, this can lead to complex photophysical behaviors, including dual fluorescence arising from both a locally excited (LE) state and a charge-transfer (CT) state. acs.org

Intermolecular Charge Transfer Complexes

Beyond the confines of a single molecule, this compound can also participate in the formation of intermolecular charge transfer (CT) complexes. A notable example involves the co-crystallization of 4-amino-2,1,3-benzothiadiazole (the electron donor) and 4-nitro-2,1,3-benzothiadiazole (B1293627) (the electron acceptor). rsc.orgnsc.ru

In the crystalline state, these two molecules arrange in infinite alternating π-stacks. rsc.orgnsc.ru This packing is driven by a combination of π-π stacking interactions and lateral S···N interactions between adjacent stacks. rsc.orgnsc.ru Density Functional Theory (DFT) calculations predict a small but significant charge transfer of approximately 0.02 electrons from the amino-substituted benzothiadiazole to the nitro-substituted one. rsc.orgnsc.ru This finding is significant as it represents a rare example of a CT complex where both the donor and acceptor units are derivatives of the same 2,1,3-benzothiadiazole ring system. rsc.orgnsc.ru

The formation of this intermolecular CT complex gives rise to new optical properties. The crystalline complex is characterized by an intense charge-transfer absorption band in the visible region, with a maximum at around 550 nm, which is not present in the individual components. rsc.org However, these interactions are relatively weak, and the complex tends to dissociate in solution, as evidenced by ¹H NMR and UV-Vis spectroscopy. rsc.orgnsc.ru

Computational Prediction of Reactivity and Bioactivity

Computational chemistry provides powerful tools for predicting the behavior of this compound derivatives, offering insights into their potential as therapeutic agents and their spectroscopic properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

Derivatives of the parent 2,1,3-benzothiadiazole scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, benzothiazole derivatives have been investigated as inhibitors of the p56lck enzyme, which is implicated in cancer and other diseases. biointerfaceresearch.com These studies help to elucidate the structural requirements for effective binding to the ATP binding site of protein kinases. biointerfaceresearch.com Similarly, docking simulations of benzothiazole derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have revealed that interactions such as cation-π/π-π stacking and hydrogen bonding are key to their inhibitory activity. researchgate.net

In the context of STAT3, a validated anticancer target, a virtual screening approach identified 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide as a potential inhibitor. mdpi.com Subsequent docking and experimental studies confirmed its activity and provided insights into its mechanism of interaction with cysteine residues in the SH2 domain. mdpi.com These computational models are invaluable for designing new, more potent, and selective inhibitors.

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT and TD-DFT, are also adept at predicting the spectroscopic properties of this compound and its derivatives. These theoretical calculations can accurately forecast UV-Vis absorption spectra, which arise from electronic transitions within the molecule. rsc.org

For example, calculations can predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions. benchchem.com In the case of intermolecular charge transfer complexes, such as that formed between 4-amino- and 4-nitro-2,1,3-benzothiadiazole, DFT calculations can predict the emergence of a new CT absorption band and its energy. rsc.orgnsc.ru

Furthermore, theoretical simulations of band shapes can be a powerful tool for selecting the most appropriate computational method for predictive purposes, especially when experimental data on dipole moment changes upon excitation are scarce. acs.org The agreement between calculated and experimental spectra provides confidence in the structural and electronic models of the molecules. mdpi.com These predictive capabilities are crucial for the rational design of new materials with specific optical properties, such as fluorophores for bioimaging or materials for optoelectronic devices. researchgate.netlu.se

Influence of Nitro Group and Other Substituents on Electronic Properties

The electronic properties of the 2,1,3-benzothiadiazole system are highly sensitive to the nature and position of substituent groups. The nitro group (-NO₂), in particular, exerts a profound influence due to its strong electron-withdrawing nature.

The introduction of a nitro group significantly lowers the energy of the LUMO of the benzothiadiazole ring system. mdpi.com This enhanced electron-accepting ability is a key reason for its use in creating materials with pronounced intramolecular charge transfer characteristics. polyu.edu.hk In donor-acceptor type molecules, the presence of the nitro group leads to a smaller HOMO-LUMO gap, which typically results in a red-shift of the absorption and emission spectra. mdpi.comnih.gov For instance, substituting a methyl group with a nitro group in certain furan-based benzothiazole derivatives was shown to lower both HOMO and LUMO energy levels, thereby reducing the energy gap. mdpi.com

However, the effectiveness of the nitro group as a π-acceptor can be modulated by steric effects. If the nitro group is twisted out of the plane of the benzothiadiazole ring due to steric hindrance from adjacent substituents, its conjugation with the π-system is diminished, reducing its electron-withdrawing capability. acs.org

Other substituents also play a critical role in fine-tuning the electronic properties. Electron-donating groups, such as amino (-NH₂) or alkoxy groups, have the opposite effect to the nitro group. They raise the HOMO energy level, which also leads to a narrowing of the HOMO-LUMO gap in D-A systems. mdpi.com The replacement of a nitro group with an amino group effectively reverses the electronic effect, transforming the moiety into an electron-rich system. mdpi.com

Halogens like fluorine and chlorine also act as electron-withdrawing groups, though their effect is generally more moderate than that of a nitro group. polyu.edu.hkacs.org The strategic placement of different substituents allows for precise control over the optoelectronic properties, enabling the design of materials for a wide range of applications, from organic field-effect transistors to fluorescent sensors. nih.govacs.org

Advanced Spectroscopic Characterization of 5 Nitro 2,1,3 Benzothiadiazole and Its Derivatives

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of 5-Nitro-2,1,3-benzothiadiazole and its derivatives are characterized by distinct absorption bands that are sensitive to the molecular structure and the surrounding environment.

The UV-Vis absorption spectra of this compound and its derivatives typically display two main absorption bands. mdpi.com A higher-energy band, usually found in the ultraviolet region, is attributed to a π-π* transition within the aromatic system. mdpi.com A lower-energy band, which can extend into the visible region, is assigned to an intramolecular charge-transfer (ICT) transition. mdpi.com This ICT character arises from the electron-withdrawing nature of the nitro group and the benzothiadiazole core.

For instance, 4-nitro-2,1,3-benzothiadiazole (B1293627) exhibits absorption maxima at approximately 310 nm (π→π) and 390 nm (n→π). vulcanchem.com The introduction of different substituents onto the benzothiadiazole core can significantly shift these absorption maxima. For example, a polymer incorporating a nitro-functionalized benzothiadiazole unit, PCDTT-NO₂FBT, shows a solution absorption maximum at 721 nm. acs.org In another case, the compound dimethyl-[4-(7-nitro-benzo researchgate.netnih.govresearchgate.netthiadiazol-4-yl)-phenyl]-amine (BTN) displays its UV-Vis absorption peak in methylene (B1212753) chloride. researchgate.net

The shape of the absorption bands can also provide information about the molecular structure and aggregation state. Broad absorption peaks are often observed, indicative of the complex electronic transitions occurring within these molecules. researchgate.net

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| 4-Nitro-2,1,3-benzothiadiazole | Not Specified | 310, 390 | π→π, n→π | vulcanchem.com |

| PCDTT-NO₂FBT | Chlorobenzene | 721 | Not Specified | acs.org |

| (NDO)₂-3T | CH₂Cl₂ | 477 | Not Specified | researchgate.net |

| Dimethyl-[4-(7-nitro-benzo researchgate.netnih.govresearchgate.netthiadiazol-4-yl)-phenyl]-amine (BTN) | Methylene Chloride | Not Specified | Not Specified | researchgate.net |

The electronic transitions of this compound derivatives often exhibit solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent. nih.govmit.edursc.org This phenomenon is particularly pronounced for the ICT band.

Generally, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift of the ICT absorption band. nih.gov However, in some cases, a hypsochromic (blue) shift has been observed. For example, some benzoxadiazole derivatives, which are structurally similar to benzothiadiazoles, show a slight red-shift in their absorption bands with increasing solvent polarity, indicating a minor solvatochromic effect on the ground state. nih.gov In contrast, their fluorescence spectra can show a notable hypsochromic shift in less polar solvents. nih.gov

The UV/Vis absorption spectra of certain imidazo-benzothiadiazole derivatives did not show significant solvatochromism, which is attributed to the low polarity of these molecules in their ground state. windows.net Only a very slight bathochromic shift of the absorption maximum was observed when the solvent was varied. windows.net

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence spectroscopy are powerful tools for probing the excited-state properties of this compound and its derivatives, revealing their potential as emitters in various applications.

Derivatives of 2,1,3-benzothiadiazole (B189464) are known for their fluorescence properties, often exhibiting high fluorescence quantum yields. researchgate.net The emission maximum and quantum yield are highly dependent on the molecular structure and the presence of donor and acceptor groups. The nitro group, typically a fluorescence quencher, can, in the context of the benzothiadiazole scaffold, lead to charge transfer emission when paired with a suitable electron donor. diva-portal.org

For instance, certain imidazo-benzothiadiazole derivatives display strong photoluminescence in both solution and solid state. nih.govwindows.net The fluorescence quantum yields of some benzothiadiazole derivatives can be significant. diva-portal.org The emission properties of these compounds are often tuned by regioselective substitution on the benzothiadiazole ring. diva-portal.org

The fluorescence of some nitro-substituted benzothiadiazoles can be quenched by the nitro groups. However, upon reduction of the nitro groups to amino groups, strong fluorescence can be observed. nih.gov This property has been explored for developing fluorescent probes for hypoxic cells. nih.gov

| Compound/Derivative Family | Key Feature | Emission Characteristics | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Imidazo-benzothiadiazole derivatives | Strong photoluminescence in solution and solid state | Emission maxima are solvent-dependent | Not Specified | nih.govwindows.net |

| Regioselectively substituted benzothiadiazoles | Tunable emission properties | Varies with substituent position | Up to 0.54 or 0.95 depending on the standard | diva-portal.org |

| 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] researchgate.netnih.govresearchgate.netthiadiazole (BTTD-NO₂) | Fluorescence quenched by nitro groups | Strong red fluorescence after reduction of nitro groups | Not Specified | nih.gov |

The emission spectra of this compound derivatives often exhibit significant solvatochromic shifts, which is a change in the emission color with solvent polarity. nih.govmit.edursc.org This behavior is a hallmark of molecules with a large change in dipole moment upon excitation, characteristic of ICT states.

For example, a 5-substituted imidazo-benzothiadiazole derivative shows a shift in its emission maximum from 490 nm in toluene (B28343) to 575 nm in DMSO as the solvent polarity increases. nih.gov This solvatochromic behavior is accompanied by a large Stokes' shift, which is the difference in energy between the absorption and emission maxima. Large Stokes' shifts, ranging from 4000 to 7800 cm⁻¹, are a general feature of substituted imidazo-benzothiadiazoles and are indicative of a significant geometry change between the ground and excited states. nih.govdiva-portal.org

The Stokes' shift for these compounds is calculated as the difference between the reciprocal of the maximum absorption wavelength and the reciprocal of the maximum emission wavelength (Δṽ = 1/λmax,abs - 1/λmax,em). nih.gov The large Stokes' shifts observed in these molecules are often attributed to an intramolecular charge transfer (ICT) state. nih.govfrontiersin.org

| Compound | Solvent | Emission Maxima (λem, nm) | Stokes' Shift (cm-1) | Reference |

|---|---|---|---|---|

| 5-(2-Pyrrolyl)-6H-imidazo[4,5-e]-2,1,3-benzothiadiazole | Toluene | 490 | 5102 | nih.gov |

| DMSO | 575 | 7557 | nih.gov | |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe₂) | Hexane | 526 | 4559 | units.it |

| Acetonitrile | Not Specified | 7448 | units.it |

While many fluorescent dyes suffer from aggregation-caused quenching (ACQ) in the solid state, some derivatives of 2,1,3-benzothiadiazole exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). nih.gov In AIE-active compounds, the fluorescence is weak in solution but becomes strong upon aggregation or in the solid state. This property is highly desirable for applications such as organic light-emitting diodes (OLEDs).

The AIE effect in benzothiadiazole derivatives is often achieved by introducing bulky substituents that restrict intramolecular rotations in the aggregated state, thus blocking non-radiative decay pathways and promoting radiative emission. For instance, benzothiadiazole-based compounds incorporating tetraphenylethene, a well-known AIE-gen, have been synthesized and shown to exhibit AIE properties. polyu.edu.hk These materials have been used to fabricate non-doped OLEDs with red emission. polyu.edu.hk

Another example is dimethyl-[4-(7-nitro-benzo researchgate.netnih.govresearchgate.netthiadiazol-4-yl)-phenyl]-amine (BTN), which forms self-assembled nanostructures with high-efficiency solid-state fluorescence due to an AIE mechanism. researchgate.net This overcomes the common issue of fluorescence quenching in the solid state for traditional luminescent materials. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the conformational and vibrational modes within the molecular structure of this compound and its derivatives.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The presence of the nitro group (NO₂) is typically confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For instance, in a related nitro-substituted benzothiadiazole, these bands have been observed around 1503 cm⁻¹ and 1305 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-N stretching vibrations appear in the range of 1293-1413 cm⁻¹. rsc.org

Conformational analysis of derivatives can also be aided by IR spectroscopy. For example, in derivatives of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole, the substitution of groups like fluorine, chlorine, and nitro results in a planar structure. This planarity facilitates strong electronic coupling between the substituent groups and the main molecular unit. icm.edu.pl

A summary of key IR absorption bands for related benzothiadiazole derivatives is presented below:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3358 | rsc.org |

| Aromatic C-H | Stretch | 3062 | rsc.org |

| C=O | Stretch | 1684 | rsc.org |

| N-H | Bend | 1611 | rsc.org |

| C-NO₂ | Asymmetric Stretch | 1503 | rsc.org |

| C-NO₂ | Symmetric Stretch | 1305 | rsc.org |

| C-N | Stretch | 1413, 1293 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. In the study of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole, a strong peak was calculated at 1564 cm⁻¹, attributed to C-C and C=C stretching vibrations. icm.edu.pl For polymers incorporating benzothiadiazole units, such as F8TBT, a peak at 1545 cm⁻¹ is assigned to the benzothiadiazole ring-stretching mode. ru.nl The C=C stretching of thiophene (B33073) units in related derivatives is observed around 1450 cm⁻¹. ru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise structural determination of this compound and its derivatives, providing detailed information about the chemical environment of protons and carbon atoms.

¹H NMR spectroscopy allows for the identification and differentiation of the aromatic protons in the benzothiadiazole ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro group and the thiadiazole ring. For the parent 2,1,3-benzothiadiazole, the aromatic protons appear as a multiplet. In substituted derivatives, the coupling patterns and chemical shifts provide crucial information about the substituent positions. For example, in 4-nitro-2,1,3-benzothiadiazole, the protons on the benzene (B151609) ring exhibit distinct signals, with one proton appearing as a singlet at 8.99 ppm and two others as doublets at 8.44 ppm and 8.17 ppm. rsc.org In another derivative, 4-amino-5-nitro-2,1,3-benzothiadiazole, the introduction of an amino group shifts the signals of the aromatic protons to 7.25 ppm and 7.17 ppm. rsc.org

The following table summarizes ¹H NMR data for this compound and related compounds:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 4-Nitro-2,1,3-benzothiadiazole | CDCl₃ | 8.99 (1H, s), 8.44 (1H, d, J = 9.5 Hz), 8.17 (1H, d, J = 9.5 Hz) | rsc.org |

| 4-Amino-5-nitro-2,1,3-benzothiadiazole | DMSO-d₆ | 7.25 (1H, d, J = 9.1 Hz), 7.17 (1H, d, J = 9.0 Hz), 5.09 (2H, s, NH₂), 4.93 (2H, s, NH₂) | rsc.org |

| 4,7-bis(5-nitro-2-thienyl)-2,1,3-benzothiadiazole | - | - | icm.edu.pl |

This table is interactive. Click on the headers to sort the data.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzothiadiazole ring are influenced by the attached functional groups. In a derivative of 4-amino-5-nitro-2,1,3-benzothiadiazole, the carbon signals appear in the aromatic region, with quaternary carbons showing distinct shifts. rsc.org For instance, the carbon atoms attached to the nitro group and within the heterocyclic ring exhibit specific chemical shifts that aid in their assignment.

A representative set of ¹³C NMR data for a related compound is shown below:

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) | Reference |

| A derivative of 4-amino-5-nitro-2,1,3-benzothiadiazole | DMSO-d₆ | 158.15 (q), 145.10 (q), 145.06 (q), 143.93, 131.87 (q), 125.96, 125.76 (q), 114.03, 22.16 (CH₃) | rsc.org |

This table is interactive. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the proton and carbon signals, especially in complex derivatives. researchgate.netugm.ac.id These techniques establish correlations between protons, between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). For instance, HMBC can be used to confirm the connectivity between specific protons and quaternary carbons, which is not possible with 1D NMR methods. researchgate.net Such detailed structural information is vital for confirming the regiochemistry of substitution on the benzothiadiazole core. researchgate.netugm.ac.id

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction analysis has been a pivotal technique in elucidating the three-dimensional structure of this compound at the atomic level. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Research has revealed that this compound can exist in different crystalline forms, known as polymorphs. A study identified two polymorphs, the previously known Polymorph I and a newly discovered Polymorph II, which can be obtained by crystallization from solutions containing Cu(II) ions that inhibit the formation of Polymorph I. researchgate.net The analysis of these crystal structures offers deep insights into the molecule's conformation and the non-covalent interactions that dictate its packing in the solid state.

Molecular Conformation and Planarity Assessment

The molecular structure of this compound, as determined by single-crystal X-ray diffraction, consists of a fused bicyclic system where a benzene ring is annulated with a 1,2,5-thiadiazole (B1195012) ring. This core structure is inherently aromatic and tends towards planarity to maximize π-electron delocalization. ugr.es The 2,1,3-benzothiadiazole moiety itself is a planar system. thieme-connect.de

The nitro group substituent at the 5-position is a key feature influencing the molecule's electronic properties. Its spatial orientation relative to the benzothiadiazole ring is critical. In related nitro-substituted benzothiadiazoles, steric effects can sometimes cause the nitro group to twist out of the plane of the aromatic ring, which can impact electronic conjugation. crystallography.netacs.org However, X-ray diffraction studies of the polymorphs of this compound confirm the precise molecular geometry and planarity in the crystalline state. researchgate.net The fused ring system remains largely planar, a characteristic feature that facilitates specific intermolecular packing arrangements.

Table 1: Selected Crystallographic Data for this compound Polymorphs Note: This table is a representation based on typical data obtained from X-ray crystallography studies. Specific values are derived from detailed analysis of the published crystal structures.

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| Molecular Conformation | Essentially planar | Essentially planar |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are crucial in defining the structures of its different polymorphs. The analysis of the crystal structures of Polymorph I and Polymorph II reveals distinct packing motifs stabilized by a network of weak non-covalent interactions. researchgate.net

In many benzothiadiazole derivatives, intermolecular interactions such as π-π stacking and short N···S contacts are significant in stabilizing the crystal lattice. rsc.orgmdpi.commdpi.com For this compound, the packing is influenced by specific synthons—structural units formed by intermolecular interactions. The comparison between the two known polymorphs highlights how different combinations of these synthons lead to distinct, stable crystalline forms. researchgate.net

Table 2: Key Intermolecular Interactions and Packing Features

| Feature | Description | Relevance in this compound |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Observed in related benzothiadiazole structures, contributing to the formation of stacked molecular arrangements. rsc.org |

| N···S Contacts | Short intermolecular contacts between nitrogen and sulfur atoms of adjacent thiadiazole rings. | A common stabilizing interaction in the crystal engineering of benzothiadiazole derivatives. rsc.orgresearchgate.net |

| C–H···O/N Interactions | Weak hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen or nitrogen atoms as acceptors. | The nitro group's oxygen atoms and the thiadiazole's nitrogen atoms can act as acceptors, influencing the packing motif. researchgate.net |

| Polymorphic Packing | The ability of the compound to crystallize in more than one distinct crystal structure. | Polymorphs I and II of this compound exhibit different packing motifs and synthons. researchgate.net |

Applications of 5 Nitro 2,1,3 Benzothiadiazole in Organic Electronics and Optoelectronics

Organic Semiconductors and Thin-Film Electronic Devices

The 2,1,3-benzothiadiazole (B189464) (BT) heterocycle is a well-established electron-deficient building block used in the development of photoluminescent and semiconducting organic materials. researchgate.net The introduction of substituents, such as nitro groups, onto the BT core is an effective method for modulating the optoelectronic properties of the resulting compounds. polyu.edu.hk The strong electron-withdrawing nature of the nitro group can significantly enhance the electron-accepting character of the BT unit, a crucial attribute for high-performance organic semiconductors. polyu.edu.hknih.govacs.org This property is leveraged in the design of active materials for various thin-film electronic devices, including transistors and solar cells. rsc.org

In the molecular design of organic semiconductors, a common and effective strategy is the creation of donor-acceptor (D-A) systems. rsc.org These systems typically consist of an electron-rich (donor) unit linked to an electron-poor (acceptor) unit. This arrangement facilitates intramolecular charge transfer (ICT), which profoundly influences the material's electronic and optical properties, such as its absorption spectrum and energy levels. acs.org

5-Nitro-2,1,3-benzothiadiazole serves as a potent electron-accepting unit in these D-A architectures. nih.govacs.org The nitro group is strongly electron-withdrawing, which lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiadiazole core. nih.gov This enhanced electron affinity makes it an effective π-acceptor. nih.govacs.org The strong acceptor character of nitro-substituted benzothiadiazoles has been demonstrated in the formation of charge-transfer (CT) complexes. For instance, 4-nitro-2,1,3-benzothiadiazole (B1293627) and 4,6-dinitro-2,1,3-benzothiadiazole have been used as the acceptor components in novel CT complexes. nih.gov While nitro groups have strong acceptor characteristics, their effectiveness can sometimes be limited by steric effects, which may cause the nitro group to twist out of conjugation with the benzothiadiazole ring, thereby reducing its π-accepting capability. nih.govacs.org

Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits, and their performance is highly dependent on the charge-transporting capabilities of the semiconductor material used. rsc.org Materials incorporating this compound derivatives have been investigated as the active layer in OFETs. nih.govacs.org The strong electron-accepting nature of this moiety is hypothesized to promote n-type (electron-transporting) behavior by lowering the LUMO energy level, which facilitates electron injection from electrodes. nih.gov

In one study, a donor-acceptor copolymer, PCDTT-NO₂FBT, was synthesized, incorporating a 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole acceptor unit. nih.govacs.org OFETs were fabricated using this polymer as the semiconductor. The performance of these devices was evaluated, demonstrating n-type characteristics. However, the presence of the nitro group was found to have a somewhat detrimental impact on performance compared to cyano-functionalized analogues. Steric hindrance caused the nitro group to twist, limiting its π-accepting function and resulting in reduced device performance. nih.govacs.org The device exhibited an electron mobility of 0.024 cm² V⁻¹ s⁻¹. nih.govacs.org

| Polymer | Maximum Electron Mobility (μe,max) | Primary Finding |

|---|---|---|

| PCDTT-NO₂FBT | 0.024 cm² V⁻¹ s⁻¹ | Reduced performance attributed to steric effects of the nitro group limiting its π-accepting capability. nih.govacs.org |

Organic photovoltaics (OPVs) represent a promising technology for renewable energy, with the active layer typically comprising a blend of electron-donor and electron-acceptor materials. rsc.orgcjps.org The efficiency of these devices is critically dependent on the properties of these materials, including their ability to absorb light and transport charge. nih.gov Benzothiadiazole-based polymers have been extensively used as both electron donors and acceptors in OPVs. cjps.org The strong electron-deficient nature of the this compound unit makes it a candidate for integration into the active layers of organic solar cells. polyu.edu.hkrsc.org

A key factor for efficient OPVs is the ability of the active layer to absorb a broad range of the solar spectrum. rsc.org The use of strong acceptor units like this compound in D-A polymers can create a significant intramolecular charge transfer, which narrows the material's energy bandgap. nih.gov A smaller bandgap allows the material to absorb lower-energy photons, extending its absorption profile into the red or even near-infrared regions of the spectrum. nih.gov This enhanced light-harvesting capability can lead to a higher short-circuit current and, consequently, improved power conversion efficiency in solar cells. rsc.orgrsc.org For example, polymers incorporating the highly electron-deficient 2,1,3-benzothiadiazole-5,6-dicarboxylicimide unit exhibit very broad absorption ranging from 350 to 1400 nm. nih.gov While specific studies on 5-nitro-BTD are limited, the principle of using strong acceptors to tune absorption is well-established for the BT class of materials. nih.govrsc.org

In OPVs, after light absorption and exciton generation, charge separation occurs at the donor-acceptor interface, followed by the transport of free electrons and holes to their respective electrodes. rsc.org The incorporation of a strong electron acceptor like this compound is intended to facilitate this process. Its low-lying LUMO level provides a driving force for exciton dissociation and serves as an efficient pathway for electron transport. nih.gov The electron-withdrawing character of such polymers allows for efficient electron injection and transport, which is crucial for achieving high device performance. rsc.org In all-polymer solar cells, polymers based on alkylbenzotriazole and benzothiadiazole have been used as electron acceptors, demonstrating the viability of BT-based polymers in this role. rsc.org